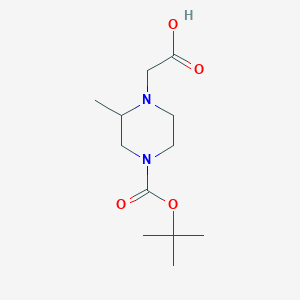
1-Ethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1,2,3,6-tetrahydropyridine
説明
Synthesis Analysis
The synthesis of this compound is not explicitly mentioned in the sources I found .
Chemical Reactions Analysis
Information about the chemical reactions involving this compound is not available in the sources I found .
Physical And Chemical Properties Analysis
This compound is a liquid at 20 degrees Celsius . It should be stored under inert gas as it is air sensitive . The molecular weight of the compound is 222.10 g/mol .
科学的研究の応用
Synthesis and Structural Analysis
1-Ethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,6-tetrahydropyridine and similar compounds are primarily used as intermediates in chemical synthesis. For example, the synthesis and crystal structure of related boric acid ester intermediates have been studied, confirming their structures through various spectroscopic methods and X-ray diffraction. These compounds were synthesized via a three-step substitution reaction. Conformational and crystallographic analyses were conducted, and the structures were further validated through density functional theory (DFT) calculations (Huang et al., 2021).
Application in Material Science
These compounds are used in material science, particularly in the synthesis of electron transport materials. For instance, an efficient synthesis process was developed for an electron transport material and its key intermediate, using these compounds. This development opens doors for further applications in the synthesis of other materials in this field (Xiangdong et al., 2017).
Use in Fluorescence Probes and Sensors
1-Ethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,6-tetrahydropyridine derivatives have also found application in the development of fluorescence probes and sensors. For example, a series of boronate ester fluorescence probes were synthesized for the detection of hydrogen peroxide, showcasing the versatility of these compounds in sensor applications (Lampard et al., 2018).
Catalysis and Organic Reactions
These compounds are instrumental in catalysis and organic reactions. For instance, they have been used in palladium-catalyzed reactions, which are crucial in organic synthesis. The efficiency of these reactions in various chemical processes highlights the importance of these compounds in synthetic chemistry (Zhu et al., 2003).
Antifungal and Antibacterial Properties
Additionally, derivatives of these compounds have shown significant antifungal and antibacterial activities. This suggests potential applications in the development of new antimicrobial agents, expanding their use beyond purely chemical synthesis (Irving et al., 2003).
Safety and Hazards
This compound can cause skin irritation and serious eye irritation . Therefore, it is recommended to wear protective gloves, eye protection, and face protection when handling this compound . If it comes into contact with the skin, wash with plenty of water . If eye irritation persists, seek medical advice or attention .
特性
IUPAC Name |
1-ethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,6-dihydro-2H-pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24BNO2/c1-6-15-9-7-11(8-10-15)14-16-12(2,3)13(4,5)17-14/h7H,6,8-10H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWEAXLMLFSWZEI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CCN(CC2)CC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24BNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Ethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1,2,3,6-tetrahydropyridine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1H-Pyrrolo[2,3-B]pyridine-5-carboxaldehyde, 4-chloro-1-[tris(1-methylethyl)silyl]-](/img/structure/B1391834.png)
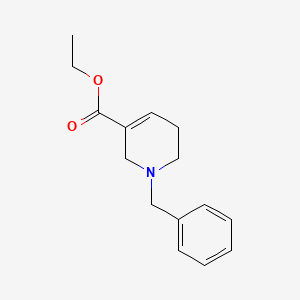
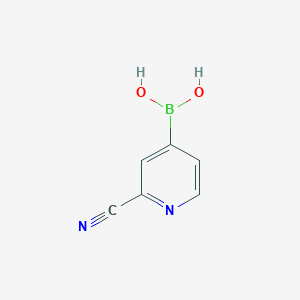

![3-Iodo-5-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1391839.png)
![Ethyl 3-amino-4,6-dimethyl-1H-pyrrolo[2,3-B]pyridine-2-carboxylate](/img/structure/B1391841.png)
![1H-Pyrrolo[2,3-B]pyridine, 5-bromo-4-chloro-1-(phenylsulfonyl)-](/img/structure/B1391842.png)
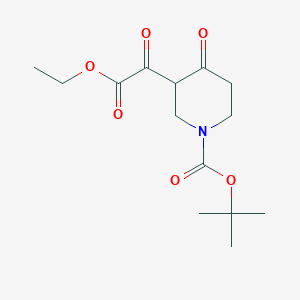
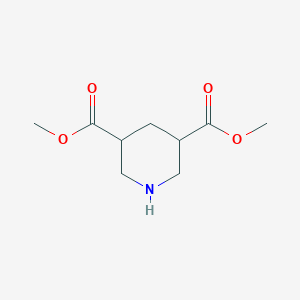
![tert-Butyl 5-methyl-3-oxo-2,3-dihydrospiro[indene-1,4'-piperidine]-1'-carboxylate](/img/structure/B1391846.png)
![2-Methyl-1-(phenylsulfonyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-pyrrolo[2,3-B]pyridine](/img/structure/B1391849.png)

